![molecular formula C18H39N2O8P B580233 环己胺; [(2S,3S,4R,5S,6S)-3,4,5-三羟基-6-甲基氧杂环己烷-2-基]二氢磷酸盐 CAS No. 24333-03-7](/img/structure/B580233.png)

环己胺; [(2S,3S,4R,5S,6S)-3,4,5-三羟基-6-甲基氧杂环己烷-2-基]二氢磷酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

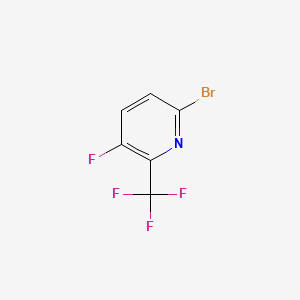

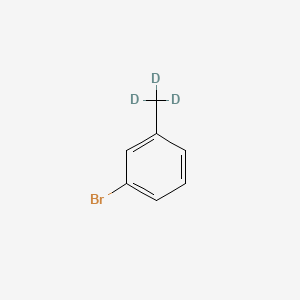

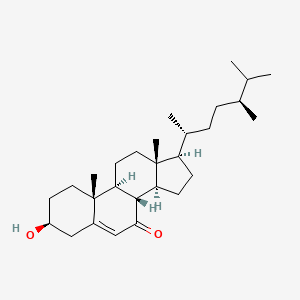

Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is an impurity of L-Fucose, which is isolated from seaweed . It is also a useful synthetic intermediate in the production of guanosinediphosphofucose .Molecular Structure Analysis

The molecular structure of Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is based on its molecular formula C18H39N2O8P. For more detailed structural information, it is recommended to refer to specific scientific literature or databases.科学研究应用

在聚糖岩藻糖基化研究中的作用

该化合物既适合作为底物,也适合作为产物来鉴定、区分和表征参与形成核苷酸糖GDP-β-l-岩藻糖和其他岩藻糖基化供体底物(如3,3'-二氨基联苯胺(GDP)-β-l-岩藻糖)的GTP岩藻糖焦磷酸化酶(GFPP;岩藻糖-1-磷酸鸟苷酰基转移酶) .

新岩藻糖基化供体底物的生成

它可用于生成用于聚糖岩藻糖基化研究的新岩藻糖基化供体底物 .

耐高温页岩抑制剂

一项研究引入了4,4'-亚甲基双环己胺,一种具有类似分子结构的化合物,作为高温应用的潜在页岩抑制剂 .

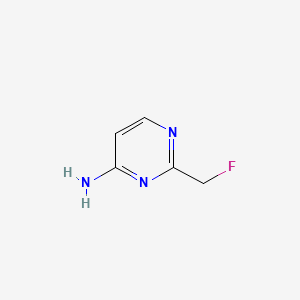

在嘧啶代谢中的作用

2-脱氧核糖-1-磷酸(2dR1P),一种具有类似结构的化合物,可用于嘧啶代谢研究,以鉴定和表征胸腺嘧啶磷酸化酶(s)/血小板衍生的内皮细胞生长因子(s) (PD-ECGF)/神经胶质抑制素(s) .

在肿瘤细胞血管生成中的作用

2-脱氧核糖-1-磷酸可用于研究肿瘤细胞中胸腺嘧啶磷酸化酶活性水平的血管生成等过程 .

2'-脱氧核苷的有机合成

未来方向

作用机制

Target of Action

The primary target of the compound “Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt” is the Tubby protein homolog . This protein plays a significant role in the intracellular trafficking of molecules and signal transduction.

Mode of Action

It is known to interact with its target, the tubby protein homolog, which may lead to changes in the protein’s function or activity .

Biochemical Pathways

Given its interaction with the tubby protein homolog, it may influence pathways related to intracellular trafficking and signal transduction .

Result of Action

Given its interaction with the Tubby protein homolog, it may influence the protein’s function, potentially affecting intracellular trafficking and signal transduction .

生化分析

Biochemical Properties

Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt plays a crucial role in biochemical reactions involving fucose metabolism. It interacts with enzymes such as fucose-1-phosphate guanylyltransferase (GFPP), which is involved in the formation of GDP-beta-L-fucose, a key donor substrate for fucosylation reactions . These interactions are essential for the synthesis of glycoproteins and glycolipids, which are important for cell-cell communication and immune response.

Cellular Effects

Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the fucosylation of glycoproteins, which can affect cell surface receptor function and signal transduction . This compound also plays a role in the regulation of gene expression by modifying transcription factors and other regulatory proteins through glycosylation.

Molecular Mechanism

The molecular mechanism of action of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt involves its binding interactions with enzymes and other biomolecules. It acts as a substrate for fucose-1-phosphate guanylyltransferase, facilitating the production of GDP-beta-L-fucose . This, in turn, is used in the glycosylation of proteins and lipids, affecting their structure and function. The compound may also influence enzyme activity by acting as an allosteric modulator or competitive inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential impact on cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt vary with different dosages in animal models. At lower doses, the compound has been shown to enhance glycosylation processes without causing significant adverse effects . At higher doses, toxic effects such as cellular stress and apoptosis have been observed, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

Alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is involved in metabolic pathways related to fucose metabolism. It interacts with enzymes such as fucose-1-phosphate guanylyltransferase and GDP-fucose synthase, which are crucial for the synthesis of GDP-beta-L-fucose . This compound also affects metabolic flux and metabolite levels by regulating the availability of fucose for glycosylation reactions.

Transport and Distribution

Within cells and tissues, alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can participate in glycosylation processes . The compound’s distribution is also influenced by its solubility and affinity for different cellular components.

Subcellular Localization

Alpha-L-Fucose-1-phosphate Di(cyclohexylammonium) Salt is localized to specific subcellular compartments, including the Golgi apparatus and endoplasmic reticulum, where glycosylation occurs . Targeting signals and post-translational modifications direct the compound to these organelles, ensuring its involvement in the synthesis and modification of glycoproteins and glycolipids.

属性

IUPAC Name |

cyclohexanamine;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)/t;;2-,3+,4+,5-,6-/m..0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMPFZHILABVMA-ZXNJZJEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745520 |

Source

|

| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24333-03-7 |

Source

|

| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)